4-Oxo-4-(2-pyridyl)butyric acid

Physicochemical characterization Thermal analysis Solid-form screening

Researchers requiring the correct 2-pyridyl isomer for ketomethylene peptide isostere synthesis face isomer misidentification risks. 4-Oxo-4-(2-pyridyl)butyric acid (CAS 5768-27-4) is the only isomer with chelation-competent 2-pyridyl nitrogen geometry essential for metal-assisted stereocontrol. • Mp 89-92 °C, Bp 376 °C-most thermally accessible isomer for distillation purification • Documented in ADAMTS-5 & HIV-1 protease inhibitor programs • Ambient storage; no cold-chain required • Available at 97% purity for consistent SAR studies

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 5768-27-4
Cat. No. B1302268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(2-pyridyl)butyric acid
CAS5768-27-4
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CCC(=O)O
InChIInChI=1S/C9H9NO3/c11-8(4-5-9(12)13)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,12,13)
InChIKeyCVKJOHUNVFCNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(2-pyridyl)butyric Acid Technical Baseline


4-Oxo-4-(2-pyridyl)butyric acid (CAS 5768-27-4), also referred to as 4-oxo-4-pyridin-2-ylbutanoic acid or γ-oxo-2-pyridinebutyric acid, is a heterocyclic γ-keto acid with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol [1]. It belongs to the pyridine carboxylic acid family, characterized by a butanoic acid backbone bearing a ketone group at the γ-position and a pyridine ring substituted at the 2-position . The compound is a solid at ambient temperature with a reported melting point of 89–92 °C, a boiling point of 376 °C at 760 mmHg, and a density of approximately 1.26 g/cm³ . Commercially available purity grades range from 94% to 97% . This compound serves primarily as a versatile synthetic building block in medicinal chemistry, particularly as a precursor for ketomethylene peptide isosteres and heterocyclic γ-keto acid core units .

Why 4-Oxo-4-(2-pyridyl)butyric Acid Is Not Interchangeable


The three positional isomers of 4-oxo-4-(pyridyl)butyric acid (2-pyridyl, 3-pyridyl, and 4-pyridyl) share an identical molecular formula and molecular weight but diverge substantially in physicochemical properties, biological provenance, and synthetic application domains. The 2-pyridyl isomer (CAS 5768-27-4) melts at 89–92 °C and boils at 376 °C, whereas the 3-pyridyl isomer (CAS 4192-31-8) melts at 153 °C (free acid) or 160–162 °C and boils at 405.7 °C, and the 4-pyridyl isomer (CAS 5693-75-4) melts at 181–183 °C . These differences preclude direct interchange in any protocol dependent on melting-point-mediated purification, formulation, or thermal processing. Furthermore, the 2-pyridyl isomer is employed as a synthetic intermediate in ketomethylene peptide isostere construction and ADAMTS-5 inhibitor programs, while the 3-pyridyl isomer is predominantly studied as a tobacco-specific nitrosamine (NNK) metabolite and cancer biomarker [1]. Substituting one isomer for another introduces confounding variables in both chemical reactivity (due to altered nitrogen lone-pair geometry and coordination) and biological readout, rendering generic substitution scientifically unsound [2].

Differentiation Evidence: 4-Oxo-4-(2-pyridyl)butyric Acid vs. Isomers


Melting Point: Lower for 2-Pyridyl Isomer

The 2-pyridyl isomer (CAS 5768-27-4) has a reported melting point of 89–92 °C, which is substantially lower than that of the 3-pyridyl isomer (CAS 4192-31-8) at 153 °C (free acid) or 160–162 °C, and the 4-pyridyl isomer (CAS 5693-75-4) at 181–183 °C . This represents a minimum depression of 63 °C versus the 3-pyridyl isomer and 92 °C versus the 4-pyridyl isomer. The lower melting point of the 2-pyridyl isomer is attributed to reduced intermolecular hydrogen-bonding network efficiency arising from intramolecular interaction between the pyridine nitrogen and the carboxylic acid proton, a stereoelectronic effect unique to the 2-position substitution .

Physicochemical characterization Thermal analysis Solid-form screening

Boiling Point: Lowest Among Pyridyl Positional Isomers

The boiling point of 4-oxo-4-(2-pyridyl)butyric acid is reported as 376.0 ± 22.0 °C at 760 mmHg, which is approximately 30 °C lower than the 4-pyridyl isomer (397.3 °C) and nearly 30 °C lower than the 3-pyridyl isomer (405.7 ± 25.0 °C) . ACD/Labs predicted data confirm this trend: the 2-pyridyl isomer consistently exhibits the lowest boiling point, consistent with its reduced capacity for intermolecular hydrogen bonding . This differential, while modest at high temperatures, becomes practically significant during vacuum distillation, where lower operating temperatures reduce thermal degradation risk and energy consumption.

Distillation purification Volatility Process chemistry

Ambient Storage Stability vs. Cold-Chain Requirement

Vendor storage specifications reveal a marked difference in thermal lability between positional isomers. The 2-pyridyl isomer is specified for long-term storage in a cool, dry place at ambient temperature , with Sigma-Aldrich listing storage as 'Sealed in dry, room temperature' . In contrast, the 3-pyridyl isomer (CAS 4192-31-8) is specified for long-term storage at −20 °C by the same supplier (AKSci) . This represents a minimum 40 °C difference in recommended storage temperature, strongly suggesting that the 3-pyridyl isomer is more prone to thermal degradation, possibly via decarboxylation or keto-enol tautomerization pathways facilitated by the meta-pyridyl orientation.

Stability Storage conditions Supply chain

Research Application: Synthetic Building Block vs. Biomarker

The 2-pyridyl isomer is explicitly documented as a synthetic intermediate in the construction of ketomethylene peptide isosteres—a privileged scaffold in protease inhibitor design—via a stereoselective alkylation protocol using chiral 2-triflyloxy esters, reported by Hoffman and Kim (2007) . It also appears as a building block in the synthesis of thiazole-bearing thiazolidin-4-one ADAMTS-5 (aggrecanase-2) inhibitors developed by Atobe et al. (2013), where the compound was used at ~76% conversion in the synthetic sequence [1]. In stark contrast, the 3-pyridyl isomer (also called GOBA, γ-oxo-3-pyridinebutyric acid) is classified by ChEBI and ZFIN as a monocarboxylic acid byproduct of tobacco-specific N-nitrosamine (NNK) metabolism, generated by cytochrome P450-catalyzed hydroxylation, and is commonly detected as a urinary biomarker in smokers and in patients with liver and breast cancer [2]. No analogous endogenous biomarker role has been reported for the 2-pyridyl isomer.

Medicinal chemistry Biomarker Drug discovery Toxicology

logP and Aqueous Compatibility Advantage

The computed XLogP3 value for 4-oxo-4-(2-pyridyl)butyric acid is 0.3, as reported by PubChem [1]. This low logP reflects the combined effect of the carboxylic acid moiety and the 2-pyridyl nitrogen, which can engage in intramolecular hydrogen bonding with the carboxylic acid proton. In comparison, ACD/LogP calculations via ChemSpider yield a value of 0.49 for the neutral species, with ACD/LogD dropping to −2.84 at pH 7.4, indicating substantial ionization and aqueous solubility under physiological conditions . While direct comparative logP data for all three isomers under identical computational conditions are not available in a single source, the 2-pyridyl orientation uniquely enables an intramolecular N···HO hydrogen bond that reduces the effective hydrogen-bond donor capacity exposed to the solvent, differentiating its partitioning behavior from the 3- and 4-pyridyl analogs where such intramolecular interaction is geometrically impossible [2].

Lipophilicity ADME prediction Drug-likeness

Synthetic Tractability via High-Yield Ester Hydrolysis

A documented synthetic route to 4-oxo-4-(2-pyridyl)butyric acid proceeds via hydrolysis of the corresponding ethyl ester (ethyl 4-oxo-4-(2-pyridyl)butyrate, CAS 26749-23-5), achieving a reported yield of approximately 84% [1]. This ethyl ester precursor is itself commercially available (CAS 186028-79-5 / 26749-23-5), providing a well-characterized, two-step route from commercially accessible starting materials. In comparison, the analogous ethyl ester of the 3-pyridyl isomer is also available (CAS 59086-27-0), but hydrolysis yields for the 3-pyridyl series are not comparably documented in accessible synthetic methodology references . The 2-pyridyl isomer additionally benefits from extensive methodology development as a model substrate in stereoselective ketomethylene isostere synthesis, where the 2-pyridyl nitrogen participates in chelation-controlled reactions that are not accessible to the 3- and 4-pyridyl isomers .

Synthetic methodology Process development Scale-up

Optimal Procurement Scenarios for 4-Oxo-4-(2-pyridyl)butyric Acid


Ketomethylene Peptide Isostere Synthesis for Protease Inhibitors

4-Oxo-4-(2-pyridyl)butyric acid is the preferred γ-keto acid building block for constructing ketomethylene (CO–CH₂) peptide bond isosteres, a critical scaffold in the design of protease inhibitors targeting enzymes such as HIV-1 protease, human neutrophil proteinase 3 (PR3), and angiotensin-converting enzyme (ACE) . The Hoffman and Kim (2007) stereoselective alkylation methodology specifically utilizes this compound as a model heterocyclic γ-keto acid, demonstrating its compatibility with chiral 2-triflyloxy ester alkylation chemistry to introduce C-2 alkyl substituents with inversion of configuration . The 2-pyridyl nitrogen enables chelation-controlled reactivity that is geometrically unavailable to the 3- and 4-pyridyl isomers, making the 2-pyridyl isomer the only viable choice for applications requiring metal-coordination-assisted stereocontrol [1]. Its documented use in the ADAMTS-5 inhibitor program (Atobe et al., 2013) further validates its applicability in matrix metalloproteinase-targeted drug discovery [2].

Thermally Sensitive Process: Low-Temperature Distillation & Melt Processing

The 2-pyridyl isomer's distinct thermal profile—melting point 89–92 °C and boiling point 376 °C—makes it the most thermally accessible of the three positional isomers . For process chemistry applications involving vacuum distillation purification or melt-based formulation approaches, the 30 °C lower boiling point (vs. 3-pyridyl isomer) and 63–94 °C lower melting point (vs. 3- and 4-pyridyl isomers) translate to gentler operating conditions . The ambient-temperature storage stability (vs. −20 °C requirement for the 3-pyridyl isomer) further supports its use in multi-step synthetic sequences where intermediate isolation and storage between synthetic steps is required without cold-chain infrastructure [1].

Fragment Libraries and Structure-Activity Relationship Studies

With a molecular weight of 179.17 g/mol, XLogP3 of 0.3, and compliance with the Rule of 5 (zero violations), 4-oxo-4-(2-pyridyl)butyric acid is an ideal fragment-sized building block for fragment-based drug discovery (FBDD) . Its low logP and significant aqueous partitioning at physiological pH (ACD/LogD −2.84 at pH 7.4) indicate favorable solubility for biochemical assay conditions . The intramolecular hydrogen-bonding capacity unique to the 2-pyridyl orientation reduces the effective polar surface area exposed to solvent compared to the 3- and 4-pyridyl isomers, a property that may translate to differentiated permeability and target-binding profiles in cellular assays [1]. Procurement of the correct 2-pyridyl isomer is essential for maintaining SAR consistency; substitution with the 3-pyridyl isomer introduces the confounding variable of NNK metabolite biology that would compromise any cell-based readout interpretation [2].

Analytical Reference Standard for Isomer-Specific Method Development

The significant physicochemical divergence between the 2-, 3-, and 4-pyridyl isomers necessitates isomer-specific analytical methods for identity confirmation and purity assessment. 4-Oxo-4-(2-pyridyl)butyric acid, available at 94–97% purity from multiple suppliers, can serve as an authentic reference standard for HPLC, LC-MS, or NMR method development aimed at distinguishing the 2-pyridyl isomer from its positional analogs . The 2-pyridyl isomer's unique InChI Key (CVKJOHUNVFCNJV-UHFFFAOYSA-N) and distinct ¹H NMR aromatic splitting pattern (ortho-substituted pyridine) provide unambiguous spectroscopic handles for isomer identification . This application is particularly relevant for laboratories working with γ-pyridyl butyric acid mixtures or requiring certified reference materials for GLP/GMP analytical release testing.

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